molecular formula C5H9ClO2 B12009339 2-(Chloromethyl)-2-methyl-1,3-dioxolane CAS No. 4469-49-2

2-(Chloromethyl)-2-methyl-1,3-dioxolane

Cat. No.: B12009339
CAS No.: 4469-49-2
M. Wt: 136.58 g/mol
InChI Key: VBGCEKQIYVBVEH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2-methyl-1,3-dioxolane is an organic compound with the molecular formula C5H9ClO2 It is a chlorinated derivative of 1,3-dioxolane, featuring a chloromethyl group attached to the dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Chloromethyl)-2-methyl-1,3-dioxolane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-dioxolane with chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc chloride. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 25°C.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, allows for large-scale production. The final product is usually purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other functional groups.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, resulting in the formation of 2-methyl-1,3-dioxolane.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include amines, ethers, and thioethers.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: The major product is 2-methyl-1,3-dioxolane.

Scientific Research Applications

2-(Chloromethyl)-2-methyl-1,3-dioxolane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: The compound is used in the modification of polymers to introduce functional groups that enhance their properties.

    Biological Studies: It is employed in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2-methyl-1,3-dioxolane primarily involves its reactivity towards nucleophiles. The chloromethyl group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new covalent bonds. This reactivity is exploited in various chemical transformations, enabling the synthesis of diverse compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-dioxolane: Lacks the chloromethyl group, making it less reactive towards nucleophiles.

    2-(Bromomethyl)-2-methyl-1,3-dioxolane: Similar structure but with a bromomethyl group, which is more reactive than the chloromethyl group.

    2-(Hydroxymethyl)-2-methyl-1,3-dioxolane: Contains a hydroxymethyl group, making it more hydrophilic and less reactive towards nucleophiles.

Uniqueness

2-(Chloromethyl)-2-methyl-1,3-dioxolane is unique due to its balanced reactivity and stability. The chloromethyl group provides sufficient electrophilicity for nucleophilic substitution reactions while maintaining stability under various conditions. This makes it a versatile intermediate in organic synthesis and industrial applications.

Properties

CAS No.

4469-49-2

Molecular Formula

C5H9ClO2

Molecular Weight

136.58 g/mol

IUPAC Name

2-(chloromethyl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C5H9ClO2/c1-5(4-6)7-2-3-8-5/h2-4H2,1H3

InChI Key

VBGCEKQIYVBVEH-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCl

Origin of Product

United States

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